A Technical Guide to (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid (CAS 1072951-50-8) for Advanced Synthesis
A Technical Guide to (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid (CAS 1072951-50-8) for Advanced Synthesis
This guide provides an in-depth technical overview of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid, a specialized reagent increasingly pivotal in the fields of medicinal chemistry and advanced materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the nuanced reactivity, mechanistic behavior, and practical application of this unique building block. We will dissect the synergistic effects of its ortho-hydroxyl and para-trifluoromethyl substituents, providing field-proven insights into its use, particularly in the context of palladium-catalyzed cross-coupling reactions.
Physicochemical and Structural Properties
(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is a white to off-white solid at room temperature. Its structure is distinguished by two key functional groups on the phenyl ring that dictate its chemical behavior: a strongly electron-withdrawing trifluoromethyl (-CF3) group at the para-position and a hydroxyl (-OH) group at the ortho-position relative to the boronic acid moiety.
| Property | Value | Source |
| CAS Number | 1072951-50-8 | [1] |
| Molecular Formula | C₇H₆BF₃O₃ | [2] |
| Molecular Weight | 205.93 g/mol | [3] |
| IUPAC Name | [2-hydroxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Appearance | White to slightly yellow crystalline powder | [4] |
Causality of Substituent Effects:
-
Para-Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms. Its presence increases the Lewis acidity of the boron center, making the boronic acid more electrophilic. In the context of the Suzuki-Miyaura reaction, this electronic deficit can accelerate the crucial transmetalation step of the catalytic cycle.[5][6]
-
Ortho-Hydroxyl Group (-OH): The ortho-hydroxyl group introduces a layer of complexity and utility. It is weakly electron-withdrawing by induction but can be electron-donating by resonance. Critically, its proximity to the boronic acid allows it to act as a chelating or directing group. During palladium-catalyzed coupling, the hydroxyl group can coordinate to the palladium center, creating a palladacycle intermediate that facilitates and controls the reaction pathway, often leading to enhanced reactivity and selectivity. This directing effect can be particularly valuable in overcoming the steric hindrance typically associated with ortho-substituted substrates.[7]
Synthesis Pathway
The synthesis of hydroxyphenylboronic acids typically requires a multi-step approach that begins with a readily available bromophenol. The core challenge is the incompatibility of highly reactive organometallic intermediates (Grignard or organolithium reagents) with the acidic proton of the hydroxyl group. Therefore, a protection-deprotection strategy is essential.
Hypothetical Synthesis Protocol
This protocol is based on established methodologies for preparing similar hydroxyphenylboronic acids.[8][9]
Step 1: Protection of the Hydroxyl Group
-
To a solution of 2-bromo-5-(trifluoromethyl)phenol in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base (e.g., triethylamine or imidazole).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or benzyl bromide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. Purify the resulting protected phenol by flash chromatography.
Causality: The hydroxyl proton is acidic and would quench the organometallic reagent formed in the next step. Protection with a silyl or benzyl group renders it inert to the reaction conditions.
Step 2: Borylation via Lithium-Halogen Exchange
-
Dissolve the protected 2-bromo-5-(trifluoromethyl)phenol ether in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The formation of the aryllithium species is often indicated by a color change.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add a trialkyl borate, typically triisopropyl borate or trimethyl borate, to the aryllithium solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Causality: At low temperatures, n-BuLi acts as a strong base to perform a lithium-halogen exchange with the aryl bromide, creating a nucleophilic aryllithium species. This species then attacks the electrophilic boron atom of the trialkyl borate.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous acid (e.g., 1 M HCl).
-
Stir vigorously for several hours to hydrolyze the borate ester to the boronic acid. If a silyl protecting group was used, the acidic workup may simultaneously cleave it. If a benzyl group was used, a separate hydrogenolysis step (e.g., H₂, Pd/C) would be required prior to acidic workup.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid by recrystallization or chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
This reagent is exceptionally well-suited for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[10][11] Its unique substitution pattern allows for efficient coupling, even with challenging substrates.
Mechanistic Considerations
The standard Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[12] The substituents on (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid exert significant influence, particularly on the transmetalation step.
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: This is the rate-determining step for many systems. A base activates the boronic acid to form a more nucleophilic boronate species. The aryl group from the boronate is then transferred to the Pd(II) center, displacing the halide. The ortho-hydroxyl group can coordinate with the palladium center, forming a five-membered palladacycle. This pre-organization of the transition state can lower the activation energy and accelerate the transfer of the aryl group, providing a significant kinetic advantage.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Field-Proven Experimental Protocol
The following protocol is adapted from conditions reported in patent literature for the coupling of (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid with heterocyclic chlorides.[13][14][15]
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.
Materials:
-
Aryl or Heteroaryl Chloride (1.0 eq.)
-
(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid (1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq.)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq.)
-
1,4-Dioxane (Anhydrous)
-
Deoxygenated Water
Procedure:
-
To a flame-dried reaction tube or Schlenk flask, add the aryl chloride (1.0 eq.), (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid (1.5 eq.), Pd(dppf)Cl₂ (0.1 eq.), and cesium carbonate (3.0 eq.).
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and deoxygenated water via syringe to create a 10:1 solvent mixture (e.g., 2 mL dioxane, 0.2 mL water).
-
Place the reaction mixture in a preheated oil bath at 100-105 °C.
-
Stir the reaction for 12 hours or until completion, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and pass it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target biaryl compound.
Protocol Validation & Insights:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that is highly effective for cross-coupling reactions involving both electron-rich and electron-deficient partners.
-
Base Selection: Cesium carbonate (Cs₂CO₃) is a strong inorganic base often used in challenging Suzuki couplings. Its high solubility in the aqueous phase and its ability to effectively form the active boronate species without promoting significant protodeboronation make it an excellent choice.
-
Solvent System: The dioxane/water system is standard for Suzuki reactions. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the base and facilitate the formation of the boronate.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.
-
Handling: Use this reagent in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and light. (2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid, like many boronic acids, can undergo dehydration to form its corresponding cyclic anhydride, a boroxine. While boroxines are often competent in Suzuki couplings, their presence can complicate stoichiometry. Storing the compound under an inert atmosphere (e.g., Argon) is recommended for long-term stability.
Conclusion
(2-Hydroxy-4-(trifluoromethyl)phenyl)boronic acid is a highly functionalized and powerful building block for modern organic synthesis. The synergistic interplay between its ortho-hydroxyl directing group and the electron-withdrawing para-trifluoromethyl group provides enhanced reactivity and control in Suzuki-Miyaura cross-coupling reactions. This makes it an invaluable tool for medicinal chemists and material scientists aiming to construct complex, sterically hindered, and electronically diverse biaryl scaffolds, paving the way for the discovery of novel therapeutics and functional materials.
References
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. University of Wisconsin-Madison. [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000439). [Link]
-
AOBChem USA. (n.d.). 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid. [Link]
- Google Patents. (2024). WO2024109922A1 - Bridged pyridazine compounds and uses thereof.
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]
-
Boron Molecular. (n.d.). Buy 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Gierczyk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. [Link]
-
Gierczyk, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]Phenylboronic-Acids%3A-Structures%2C-Gozdalik-Kupce/6b0a701a2d556832688463131e5f8f99602e1b1d)
-
Google Patents. (2022). US 2022/0251067 A1 - NLRP3 inflammasome inhibitors. [Link]
-
Google Patents. (2020). US 2020/0148674 A1 - NLRP3 inflammasome inhibitors. [Link]
-
Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359-371. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Czerwiński, M. J., & Szostak, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]
-
Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1), 392-401. [Link]
- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.
-
Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(20), 5926-5931. [Link]
-
Google Patents. (n.d.). Patent Application Publication. [Link]
-
Tang, W., et al. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Semantic Scholar. [Link]
- Google Patents. (2020). WO2020234715A1 - Nlrp3 inflammasome inhibitors.
- Google Patents. (2020). CN110981699A - Improvement of synthesis process of 3,4, 5-trifluorophenol.
Sources
- 1. 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | 1072951-50-8 [chemicalbook.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. 128796-39-4|(4-(Trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 9. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google Patents [patents.google.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. WO2024109922A1 - æ¡¥ç¯å¹¶ååªç±»ååç©åå ¶ç¨é - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
